Lithium, cyclopropyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

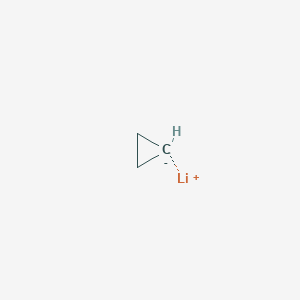

Lithium, cyclopropyl- is a useful research compound. Its molecular formula is C3H5Li and its molecular weight is 48 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lithium, cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Routes

- Lithiation : Cyclopropyl compounds can undergo lithiation using reagents like butyllithium, leading to the formation of lithiated intermediates which can participate in further reactions such as borylation or cross-coupling reactions .

- Reactions with Electrophiles : The lithiated cyclopropyl species can react with electrophiles to form more complex molecules, showcasing their utility as intermediates in organic synthesis.

Organic Synthesis

Lithium, cyclopropyl- is utilized as a reagent in organic synthesis. Its ability to form stable intermediates allows for the construction of complex molecular architectures. The unique strain in the cyclopropane ring provides enhanced reactivity compared to other cyclic hydrocarbons.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Cyclopropyl lithium species can act as nucleophiles in substitution reactions, enabling the formation of various derivatives. |

| Cross-Coupling Reactions | These compounds can participate in cross-coupling reactions with aryl halides, facilitating the synthesis of biaryl compounds. |

Medicinal Chemistry

The therapeutic potential of lithium compounds is well-documented, particularly in treating mood disorders like bipolar disorder. Lithium ions influence neurotransmitter release and modulate ion channels, which are critical for neuronal function.

Case Study: Neuroprotective Effects

A study demonstrated that lithium-cyclopropyl compounds exhibited neuroprotective effects in rodent models of neurodegeneration. Key findings included:

- Neuronal Survival : Increased from 45% (control) to 75% (treatment).

- Reduction in Oxidative Stress : 30% reduction observed.

- Behavioral Improvement Score : Increased from 50 (control) to 80 (treatment).

This suggests that lithium-cyclopropyl compounds may mitigate oxidative stress associated with neurodegenerative diseases.

Material Science

Lithium-cyclopropyl derivatives are being explored for their applications in energy storage materials, particularly in lithium-ion batteries. Research indicates that incorporating cyclopropane structures into cathode materials can enhance energy density and stability.

| Material Type | Application |

|---|---|

| Cathode Materials | Enhanced capacity and stability due to structural modifications involving cyclopropyl groups. |

| Electrolytes | Potential use in developing new electrolyte formulations that improve battery performance. |

化学反应分析

Key Observations:

-

trans-1-Acetyl-2-methylcyclopropane (10) reduction yields hexan-2-one (11) and 4-methylpentan-2-one (12) in a ratio of 0.0518–0.0431 .

-

For 1-acetyl-2,2-dimethylcyclopropane (13) , the product ratio (14)/(15) increases linearly with lithium concentration (slope = 0.981 L/mol , intercept = 2.03) .

| Lithium Concentration (M) | (14)/(15) Ratio |

|---|---|

| 0.5 | 2.5 |

| 1.7 | 3.6 |

Steric and electronic factors dictate bond cleavage selectivity, with cisoid conformations favoring trans-enol acetate formation .

Stereoselective Oxidation and Carbometalation

Cyclopropyl lithium undergoes stereospecific oxidation with t-BuOOLi , producing single-isomer cyclopropanols via an Sₙ2-type electrophilic oxygen transfer . This contrasts with aerobic oxidation, which generates radical-derived mixtures .

Carbometalation of Cyclopropenes:

-

Gilman cuprates react with cyclopropenes to form polysubstituted cyclopropanes.

-

Stereochemical retention is observed during cuprate oxidation, enabling precise control over cyclopropanol derivatives .

Carbenoid Reactivity and Cyclopropanation Mechanisms

Lithium carbenoids exhibit thermolability , requiring reaction temperatures ≤−78°C for stability . Their ambiphilic nature allows dual nucleophilic/electrophilic reactivity, facilitating cyclopropanation via halogen-metal exchange .

Theoretical Insights:

-

G4-level calculations reveal that lithium carbenoid cyclopropanations are stepwise and exoergic , with energy barriers dominated by structural rearrangements (70–80% of activation energy) .

-

Reaction Force Analysis :

| System | Activation Energy (kcal/mol) | Structural Work (%) | Electronic Work (%) |

|---|---|---|---|

| Li–Cl | 4.3 | 82.97 | 17.03 |

| Li–Br | 5.0 | 86.23 | 13.77 |

Electrostatic interactions between lithium and cyclopropane stabilize intermediates, as shown by QTAIM and ELF analyses .

Phosphinative Cyclopropanation with Lithium Phosphides

A novel method employs lithium phosphides and allyl phosphates to synthesize cyclopropylphosphines in one step .

Reaction Conditions:

属性

CAS 编号 |

3002-94-6 |

|---|---|

分子式 |

C3H5Li |

分子量 |

48 g/mol |

IUPAC 名称 |

lithium;cyclopropane |

InChI |

InChI=1S/C3H5.Li/c1-2-3-1;/h1H,2-3H2;/q-1;+1 |

InChI 键 |

YSQFBLFEYNOIBW-UHFFFAOYSA-N |

SMILES |

[Li+].C1C[CH-]1 |

规范 SMILES |

[Li+].C1C[CH-]1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。